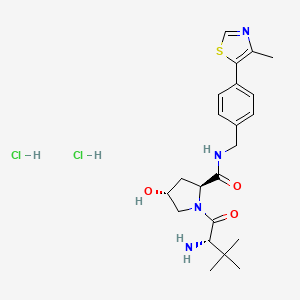

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride

Overview

Description

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N4O3S and its molecular weight is 503.5 g/mol. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profile of compounds, especially those based on the pyrrolidin-2-one pharmacophore, similar to piracetam. Research has shown that the configuration of stereocenters in such molecules significantly impacts their biological properties, including memory enhancement and cognitive function improvement. This is particularly relevant for compounds designed to address cognitive dysfunctions associated with various neurological conditions (Veinberg et al., 2015) Veinberg et al..

Heterocyclic Compounds and Antitubercular Activity

Heterocyclic compounds, particularly those containing thiazole and pyridine rings, have been extensively studied for their antitubercular activity. Modifications of isoniazid (INH) structures, including the incorporation of pyridine-4-yl and thiazol-2-amine derivatives, have shown significant in vitro efficacy against various strains of Mycobacterium tuberculosis. These studies suggest a potential pathway for the development of new antitubercular agents (Asif, 2014) Asif.

Heterocyclic Amines and Colorectal Adenoma Risk

The intake of heterocyclic amines (HCAs), formed in cooked meat, has been associated with an increased risk of colorectal adenomas, a precursor to colorectal cancer. This suggests the significance of studying the mutagenic and carcinogenic properties of HCAs and related compounds, which may provide insights into the biological effects of structurally similar compounds (Martínez Góngora et al., 2018) Martínez Góngora et al..

Metabotropic Glutamate Receptor Subtype 5 Antagonists

Research on mGluR5 antagonists, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and its derivatives, highlights the role of glutamate receptors in neurological conditions. These studies may offer a framework for understanding how compounds interacting with glutamate receptors or similar targets can be used in treating neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006) Lea & Faden.

Mechanism of Action

Target of Action

VH032 amine HCl, also known as (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride, is a derivative of the von Hippel-Lindau (VHL) ligand . The primary target of this compound is the VHL E3 ubiquitin ligase , a key component in the ubiquitin-proteasome system .

Mode of Action

VH032 amine HCl is commonly used as a precursor to Proteolysis Targeting Chimeras (PROTACs) that hijack VHL as the E3 ubiquitin ligase component . This interaction leads to the ubiquitination and subsequent degradation of the protein of interest (POI) via the proteasomal machinery .

Biochemical Pathways

The biochemical pathway primarily affected by VH032 amine HCl involves the ubiquitin-proteasome system. The compound, as part of a PROTAC, recruits the E3 ligase to the POI, resulting in the ubiquitination and subsequent degradation of the POI . This mechanism allows for the selective degradation of specific proteins, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders .

Pharmacokinetics

The compound’s role as a building block for the synthesis of vhl e3 ligase-based protacs suggests that its bioavailability and stability would be crucial for the efficacy of the resulting protacs .

Result of Action

The primary result of the action of VH032 amine HCl, when used in the creation of PROTACs, is the targeted degradation of specific proteins. By recruiting the E3 ligase to the POI, the compound enables the selective ubiquitination and degradation of the POI . This can lead to the modulation of cellular processes and potentially provide therapeutic benefits in the treatment of various diseases .

Action Environment

The action environment of VH032 amine HCl can influence its efficacy and stability. For instance, the expression levels of VHL E3 ligase can vary in different cells, which can impact the effectiveness of VHL ligand-based PROTACs . Furthermore, environmental factors such as pH can affect the stability of the compound, as indicated by the reported decomposition of thalidomide-based PROTACs in a mild PBS buffer .

Biochemical Analysis

Biochemical Properties

VH032 amine HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to the VHL protein, a component of the E3 ubiquitin ligase complex . The nature of these interactions is primarily through the formation of a ternary complex with the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI .

Cellular Effects

VH032 amine HCl has profound effects on various types of cells and cellular processes. It influences cell function by modulating the levels of specific proteins within the cell. By targeting these proteins for degradation, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of VH032 amine HCl involves the recruitment of the E3 ubiquitin ligase to the POI, resulting in ubiquitination and subsequent degradation of the POI via proteasomal machinery . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

The transport and distribution of VH032 amine HCl within cells and tissues involve its interaction with the VHL protein and the ubiquitin-proteasome system

Subcellular Localization

The subcellular localization of VH032 amine HCl is likely to be influenced by its interactions with the VHL protein and the ubiquitin-proteasome system

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17+,19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPMNNWFOJMCY-ZNZDOTFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137142-47-1 | |

| Record name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/no-structure.png)